3-Bromo-4-isobutoxybenzothioamide
Description
3-Bromo-4-isobutoxybenzothioamide (CAS: 208665-96-7) is a brominated aromatic compound featuring a thioamide functional group and an isobutoxy substituent. Its molecular formula is C₁₁H₁₄BrNOS, with an InChI code of 1S/C11H14BrNOS/c1-7(2)6-14-10-4-3-8(11(13)15)5-9(10)12/h3-5,7H,6H2,1-2H3,(H2,13,15) . Its safety data sheet (SDS) under UN GHS Revision 8 highlights standard handling precautions, including ventilation, personal protective equipment (PPE), and controlled disposal .
Properties
IUPAC Name |
3-bromo-4-(2-methylpropoxy)benzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7(2)6-14-10-4-3-8(11(13)15)5-9(10)12/h3-5,7H,6H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDZQWXTSSWIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=S)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451033 | |
| Record name | 3-Bromo-4-isobutoxybenzothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208665-96-7 | |
| Record name | 3-Bromo-4-isobutoxybenzothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-isobutoxybenzothioamide typically involves the bromination of 4-isobutoxybenzothioamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-isobutoxybenzothioamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the benzothioamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-4-isobutoxybenzothioamide involves its interaction with specific molecular targets. The bromine atom and benzothioamide group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s uniqueness lies in its combination of bromo , isobutoxy , and thioamide groups. Below is a comparison with analogous compounds:
Key Observations :
- Steric Effects : The isobutoxy group in this compound introduces significant steric hindrance compared to smaller alkoxy groups (e.g., methoxy or ethoxy). This may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments .
- Thioamide vs.
- Halogen Influence : The bromine atom at the 3-position may enhance electrophilic aromatic substitution reactivity compared to chlorine analogues, though specific kinetic data are unavailable in cited sources .
Biological Activity
3-Bromo-4-isobutoxybenzothioamide is a synthetic compound characterized by its unique molecular structure, which includes a bromine atom, an isobutoxy group, and a benzothioamide moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C11H14BrNOS. The presence of the isobutoxy group contributes to its steric and electronic properties, influencing its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation: It can be oxidized to form sulfoxides or sulfones.
- Reduction: The benzothioamide group may be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the benzothioamide group are crucial for its reactivity and binding affinity. Preliminary studies suggest that the compound may interact with enzymes or receptors involved in various biological pathways .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzothioamides can inhibit bacterial growth by interfering with essential metabolic processes . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness against a range of pathogens.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Compounds containing benzothioamide structures have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Further research is needed to elucidate the specific pathways through which this compound exerts its anticancer effects.
Case Studies and Research Findings
-
Study on Antimicrobial Activity:
A study investigating the antimicrobial effects of various benzothioamides found that certain derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria. While specific results for this compound were not reported, the findings highlight the potential for similar compounds to possess significant antimicrobial capabilities . -
Anticancer Activity Evaluation:
In a relevant study assessing the cytotoxicity of benzothioamides against human cancer cell lines, compounds with structural similarities to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. These findings suggest that further investigation into this compound could reveal valuable therapeutic applications in oncology .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Isobutoxybenzothioamide | Lacks bromine; different reactivity | Moderate antimicrobial activity |
| 3-Bromo-4-methoxybenzothioamide | Methoxy group instead of isobutoxy; affects solubility | Potential anticancer activity |
| 3-Bromo-4-ethoxybenzothioamide | Ethoxy group; alters solubility and reactivity | Varies in biological activity |
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